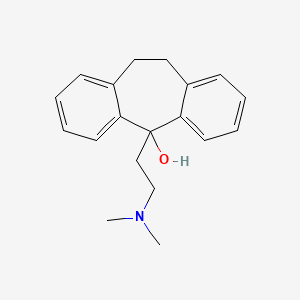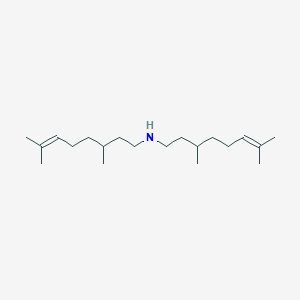![molecular formula C34H24O4 B14685832 4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate CAS No. 33871-72-6](/img/structure/B14685832.png)
4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate is a complex organic compound that features a naphthalene nucleus
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate typically involves a multi-step process. One common method is the condensation reaction of β-naphthol, aldehyde, and 1H-pyrazol-5(4H)-one in the presence of ammonium acetate as a catalyst . This method is advantageous due to its efficiency, use of inexpensive and readily available catalysts, and improved yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and efficient catalytic processes are often employed to scale up the synthesis for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Medicine: It may be used in the development of new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form strong hydrogen bonds and coordinate with various metal ions, which can interfere with or enhance specific biochemical processes . This interaction can lead to various desired effects, such as inhibition or activation of enzymes and other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthaldehyde-based Schiff base dyes: These compounds exhibit similar structural features and are used in various applications, including as fluorescent probes and in mechanochromic materials.
Naphthalen-2-yl derivatives: These compounds share the naphthalene nucleus and are used in organic synthesis and pharmacology.
Uniqueness
4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate is unique due to its specific structural configuration, which allows for versatile applications in different scientific fields. Its ability to form strong hydrogen bonds and coordinate with metal ions sets it apart from other similar compounds.
Propriétés
Numéro CAS |
33871-72-6 |
|---|---|
Formule moléculaire |
C34H24O4 |
Poids moléculaire |
496.5 g/mol |
Nom IUPAC |
[4-[bis(2-hydroxynaphthalen-1-yl)methyl]phenyl] benzoate |
InChI |
InChI=1S/C34H24O4/c35-29-20-16-22-8-4-6-12-27(22)32(29)31(33-28-13-7-5-9-23(28)17-21-30(33)36)24-14-18-26(19-15-24)38-34(37)25-10-2-1-3-11-25/h1-21,31,35-36H |
Clé InChI |
NMJGLKWNUVJDOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(C3=C(C=CC4=CC=CC=C43)O)C5=C(C=CC6=CC=CC=C65)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14685818.png)

![N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B14685821.png)
